4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one
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Overview
Description
4-(Prop-2-en-1-yl)tricyclo[4210~2,5~]nonan-3-one is a chemical compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one typically involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction . These reactions help form the bicyclo[2.2.2]octane structure, which is then further modified to achieve the final tricyclic framework. Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, its unique structure may be explored for potential therapeutic applications, such as drug development. In industry, it can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one involves its interaction with specific molecular targets and pathways . The rigid structure of the compound allows it to fit into certain binding sites, potentially inhibiting or activating specific biological processes. Further research is needed to fully elucidate these mechanisms and their implications.
Comparison with Similar Compounds
Properties
CAS No. |
748771-85-9 |
---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-prop-2-enyltricyclo[4.2.1.02,5]nonan-3-one |
InChI |
InChI=1S/C12H16O/c1-2-3-9-10-7-4-5-8(6-7)11(10)12(9)13/h2,7-11H,1,3-6H2 |
InChI Key |
VKHZBERYFDFLRE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C2C3CCC(C3)C2C1=O |
Origin of Product |
United States |
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